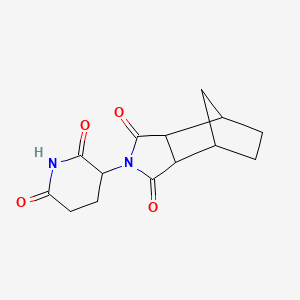

Taglutimide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taglutimide is a sedative-hypnotic compound belonging to the glutarimide derivative class. It has been studied for its pharmacological properties, including its effects on drug metabolism and central nervous system activity . This compound has shown potential in various therapeutic applications due to its unique chemical structure and biological activity .

作用机制

塔格鲁酰胺通过多种机制发挥其作用:

中枢神经系统抑制: 塔格鲁酰胺减少自发运动活动并增强其他药物(如戊巴比妥)的中枢抑制效应.

药物代谢: 塔格鲁酰胺预处理加速某些药物的代谢,影响其疗效和副作用.

分子靶点和途径: 塔格鲁酰胺与中枢神经系统中的特定分子靶点相互作用,导致其镇静催眠作用.

生化分析

Biochemical Properties

Taglutimide interacts with various enzymes and proteins in the body. It has been observed to potentiate the analgesic action of morphine . It does not influence motor coordination or the toxicity of ethanol .

Cellular Effects

This compound influences cell function by inducing changes in the central nervous system. It reduces spontaneous motor activity and potentiates the central-depressant effect of pentobarbital . It also antagonizes the central-stimulant effect of amphetamine .

Molecular Mechanism

It is known that it does not produce any toxic effects when administered orally to mice, even at very high dosages .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to decrease the plasma dicoumarol level and shorten the duration of hexobarbital-induced narcosis in rats . It also accelerates the in vitro metabolism of dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed that pretreatment with this compound significantly decreases the plasma dicoumarol level and shortens the duration of hexobarbital-induced narcosis in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been observed to accelerate the in vitro metabolism of dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine .

准备方法

合成路线和反应条件

塔格鲁酰胺可以通过一系列涉及戊二酰亚胺衍生物的化学反应合成。 合成路线通常涉及在受控条件下戊二酰亚胺与特定试剂反应以形成所需化合物 . 反应条件,如温度、压力和溶剂,经过优化以实现高收率和纯度 .

工业生产方法

塔格鲁酰胺的工业生产涉及使用优化的反应条件进行大规模合成,以确保一致的质量和产量。 该工艺包括纯化步骤,以去除杂质并实现药物应用所需的纯度水平 .

化学反应分析

反应类型

塔格鲁酰胺会经历各种化学反应,包括:

氧化: 塔格鲁酰胺在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以将塔格鲁酰胺转化为具有不同药理性质的还原形式。

常用试剂和条件

在塔格鲁酰胺反应中使用的常用试剂包括氧化剂、还原剂和特定催化剂。 反应条件,如温度、溶剂和 pH 值,经过仔细控制以实现所需的产物 .

形成的主要产物

从塔格鲁酰胺反应中形成的主要产物取决于反应类型和使用的试剂。 例如,氧化反应可能会产生氧化衍生物,而还原反应会产生化合物的还原形式 .

科学研究应用

相似化合物的比较

塔格鲁酰胺由于其特定的药理特性和化学结构而与其他戊二酰亚胺衍生物相比具有独特性。类似的化合物包括:

沙利度胺: 以其镇静和免疫调节作用而闻名。

戊二酰亚胺: 母体化合物,其各种衍生物用于不同的治疗应用.

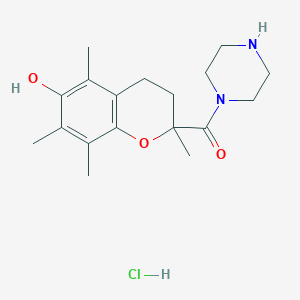

属性

IUPAC Name |

4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPJPYAYMWPUPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864473 |

Source

|

| Record name | 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14166-26-8, 20537-86-4 |

Source

|

| Record name | rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14166-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B611057.png)